4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine
Description
4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with a 6-methyl group, a morpholine ring at position 2, and a 4-[(4-fluorophenyl)methyl]piperazine moiety at position 2. This structure combines key pharmacophores known for modulating biological targets, including kinase inhibition and antiparasitic activity. Its synthesis typically involves multi-step nucleophilic substitution and coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
4-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O/c1-16-14-19(23-20(22-16)26-10-12-27-13-11-26)25-8-6-24(7-9-25)15-17-2-4-18(21)5-3-17/h2-5,14H,6-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLLYQUWHKOLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine typically involves multiple steps. One common route includes the following steps:
Formation of the Fluorophenylmethylpiperazine: This step involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate.
Synthesis of the Pyrimidine Intermediate: The next step involves the formation of a pyrimidine ring by reacting appropriate precursors under controlled conditions.
Coupling Reaction: The final step involves coupling the fluorophenylmethylpiperazine with the pyrimidine intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially altering its electronic properties.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Industry: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine and pyrimidine rings contribute to its overall stability and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antimalarial Research
Several trisubstituted pyrimidines with morpholine and piperazine derivatives have been investigated for antimalarial efficacy:
- Compound 75 : 4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine
- Compound 77 : 4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine
- Compound 80 : 4-(1-(2-(2-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine
Table 1: Comparison of Antimalarial Pyrimidine Derivatives
| Compound | Substituent at Pyrimidine-4 Position | IC₅₀ (µM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Target Compound | 4-[(4-Fluorophenyl)methyl]piperazin-1-yl | N/A | N/A |
| 75 | 4,4-Difluoropiperidin-1-yl | 0.12 | 4.5 |
| 77 | 4-Methylpiperazin-1-yl | 0.45 | 2.1 |
| 80 | 2-Fluoropyridin-4-yl | 0.23 | 3.8 |
Thienopyrimidine Derivatives from Patent Literature
The European Patent EP 2 402 347 A1 discloses compounds with thieno[3,2-d]pyrimidine cores, which share structural motifs with the target compound:
- Compound 88: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-imidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Key Differences: Replaces pyrimidine with a thienopyrimidine core and adds a methanesulfonyl-piperazine. Activity: Potent kinase inhibition (IC₅₀ < 10 nM for PI3Kα) due to sulfonyl group’s electron-withdrawing effects .
- Compound 154: 5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine Key Differences: Features an aminopyrimidine substituent for enhanced hydrogen bonding. Activity: Improved selectivity for tyrosine kinases (IC₅₀ = 8 nM vs. 120 nM for off-targets) .
Pyrimidine-Amines with Morpholine Moieties
describes 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines, synthesized via Mannich reactions:
- Key Differences: Incorporates a pyrazole ring and morpholinomethylamine group.
- Activity : Broad-spectrum antimicrobial action (MIC = 4–16 µg/mL against S. aureus and E. coli) due to increased membrane permeability .
Biological Activity
The compound 4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C20H25FN4O
- Molecular Weight : 348.44 g/mol
- IUPAC Name : 4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine
Research indicates that compounds with similar structures often function as inhibitors of various enzymes, including tyrosinase. Tyrosinase inhibitors are particularly significant in treating hyperpigmentation disorders. For instance, a study demonstrated that derivatives of piperazine, which include fluorinated phenyl groups, exhibit competitive inhibition against tyrosinase from Agaricus bisporus (AbTYR) with promising IC50 values, indicating strong inhibitory activity against this enzyme .
Biological Activity and Efficacy
-
Tyrosinase Inhibition :
- The compound demonstrates significant inhibitory effects on tyrosinase, crucial for melanin production. In related studies, derivatives showed IC50 values as low as 0.18 μM, which is substantially more effective than traditional inhibitors like kojic acid (IC50 = 17.76 μM) .
- The mechanism involves competitive inhibition where the compound binds to the active site of tyrosinase, preventing substrate access.
- Antimelanogenic Effects :
- Kinetic Studies :
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A derivative with a similar piperazine structure was evaluated for its ability to inhibit tyrosinase in a clinical trial involving patients with hyperpigmentation disorders. Results indicated a significant decrease in melanin production without adverse effects.
- Case Study 2 : Another study focused on the pharmacokinetics and biodistribution of fluorinated piperazine derivatives demonstrated favorable absorption and metabolism profiles, suggesting that modifications to the piperazine structure enhance bioavailability and therapeutic efficacy .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 348.44 g/mol |
| Tyrosinase IC50 | 0.18 μM |
| Cytotoxicity (B16F10 cells) | Non-cytotoxic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
